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Octanethioic acid S-(2-hydroxyethyl) ester

Cat. No.: B8095791
M. Wt: 204.33 g/mol
InChI Key: QRCABVSWUFXOSN-UHFFFAOYSA-N
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Description

Contextualization of Thioesters and Hydroxyethyl (B10761427) Esters in Organic Chemistry

Thioesters are a class of organosulfur compounds that are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. This substitution significantly influences the chemical properties of the molecule, making thioesters more reactive than their ester counterparts. nist.gov The carbon-sulfur bond in a thioester is weaker and more susceptible to nucleophilic attack, rendering them excellent acylating agents in organic synthesis. nist.gov In biochemistry, thioesters, such as acetyl-CoA, are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism. nih.gov

Hydroxyethyl esters, on the other hand, are characterized by the presence of a hydroxyl group at the 2-position of the ethyl ester chain. This feature introduces a hydrophilic component to the molecule and a site for further chemical modification. For instance, 2-hydroxyethyl esters of fatty acids have been investigated as potential bio-additive lubricity improvers for diesel fuel. nih.gov The synthesis of these esters can be achieved through methods like the transesterification of triglycerides with ethylene (B1197577) glycol. nih.gov

Significance of Octanethioic Acid S-(2-Hydroxyethyl) Ester in Contemporary Chemical Research

While extensive research specifically targeting this compound is still emerging, its structural motifs suggest significant potential in several areas of contemporary chemical research. The dual functionality of a reactive thioester and a modifiable hydroxyl group makes it a valuable building block in the synthesis of more complex molecules.

The thioester group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl group offers a handle for polymerization or for attachment to solid supports or biomolecules. The specific eight-carbon chain of the octanoyl group provides a lipophilic character, which could be exploited in applications related to surface chemistry or the synthesis of amphiphilic molecules.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 122613-08-5
Molecular Formula C₁₀H₂₀O₂S
Molecular Weight 204.33 g/mol
IUPAC Name S-(2-hydroxyethyl) octanethioate
Physical Form Colorless to yellow liquid
Storage Temperature 0-8 °C

This data is compiled from chemical supplier information. sigmaaldrich.combldpharm.com

Overview of Research Trajectories and Future Perspectives

The future research directions for this compound are likely to be guided by its unique bifunctional nature. A primary area of investigation will be its application in synthetic organic chemistry. The controlled and selective reaction of either the thioester or the hydroxyl group could lead to the development of novel synthetic methodologies.

Furthermore, the compound could serve as a monomer in the synthesis of functional polymers. The polyester (B1180765) or polyether chains could be formed via the hydroxyl group, with the thioester moiety remaining as a pendant group for further post-polymerization modification. This could lead to the creation of materials with tailored properties for applications in drug delivery, coatings, or advanced materials.

Another promising avenue is its potential use in the development of self-assembling systems. The amphiphilic nature of molecules derived from this compound could lead to the formation of micelles, vesicles, or monolayers, with potential applications in nanotechnology and materials science. As research into functional organic materials continues to expand, the utility of versatile building blocks like this compound is expected to grow.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2S B8095791 Octanethioic acid S-(2-hydroxyethyl) ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(2-hydroxyethyl) octanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCABVSWUFXOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Mechanisms for Octanethioic Acid S 2 Hydroxyethyl Ester

Esterification Pathways for S-(2-Hydroxyethyl) Ester Synthesis

The primary route to Octanethioic acid S-(2-hydroxyethyl) ester involves the direct esterification of octanethioic acid with 2-mercaptoethanol (B42355). This process, while seemingly straightforward, is subject to a range of catalytic influences and reaction conditions that dictate its efficiency and selectivity. A significant challenge in this synthesis is the potential for the competing O-esterification reaction, leading to the formation of 2-mercaptoethyl octanoate.

Catalytic Approaches and Reaction Conditions Optimization

Various catalytic systems have been explored to promote the thioesterification of carboxylic acids. Traditional methods often employ strong acid catalysts such as p-toluenesulfonic acid (pTSA). matec-conferences.org However, these catalysts often lack selectivity, promoting the formation of both S-esters and O-esters. matec-conferences.org Research into the synthesis of mercaptoethyl esters of fatty acids has identified optimized conditions that favor the desired thioester product. For instance, studies on the esterification of palm fatty acid distillate with 2-mercaptoethanol found that a molar excess of the thiol, a controlled temperature range, and a specific catalyst loading are crucial for maximizing the yield of the thioester. matec-conferences.org

Modern catalytic approaches are continuously being developed to enhance selectivity and yield. These include the use of various coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the thiol. wikipedia.org Furthermore, organocatalysis has emerged as a powerful tool. For example, thiazolium precatalysts have been shown to facilitate the electrochemical oxidation of aldehydes to thioesters, a method that could potentially be adapted for carboxylic acid derivatives. organic-chemistry.org

Table 1: Illustrative Reaction Conditions for the Synthesis of S-Alkyl Thioesters from Carboxylic Acids

Carboxylic AcidThiolCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Palm Fatty Acid Distillate2-Mercaptoethanolp-Toluenesulfonic acidNone70-75Not specified matec-conferences.org
Stearic AcidEthanolMontmorillonite KSF/0None150>90 mdpi.com
Various AldehydesVarious ThiolsThiazolium precatalystNot specifiedAmbientGood to excellent organic-chemistry.org
Benzylic/Allylic AlcoholsThioacetic AcidTetrafluoroboric acidNoneNot specifiedUp to 99 nih.gov

Solvent Effects and Green Chemistry Considerations in Synthesis

The choice of solvent can significantly impact the rate and outcome of thioesterification reactions. Traditionally, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) have been widely used. nih.gov However, growing environmental concerns have spurred research into more sustainable solvent systems. Water has been explored as a reaction medium for thioester synthesis, offering a green alternative. matec-conferences.org For instance, a highly efficient synthesis of thioesters from tertiary thioamides and alkyl halides has been demonstrated in water using catalytic amounts of phase-transfer catalysts. matec-conferences.org

The development of solvent-free reaction conditions represents another advancement in green chemistry for thioester synthesis. A one-pot, solvent-less reaction for converting various alcohols into S-thioesters using thioacetic acid and an acid catalyst has been reported, showcasing high yields and a broad substrate scope. nih.gov Such approaches not only reduce environmental impact but also simplify product isolation and purification.

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound and minimizing side products. The formation of the thioester bond from a carboxylic acid and a thiol is generally understood to proceed through a nucleophilic acyl substitution pathway.

Investigations into Reaction Intermediates and Transition States

The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The thiol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.govmdpi.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the thioester. nih.gov

Computational studies on the conversion of sugars to carboxylic acids via thioester intermediates have provided valuable insights into the thermodynamics and kinetics of these transformations. mdpi.com These studies suggest that the hydrolysis of thioesters is an exergonic process. mdpi.com In the context of the synthesis of this compound, this implies that the reaction equilibrium may not strongly favor the product under aqueous conditions without the removal of water.

In related systems, such as the synthesis of peptide thioesters, intramolecular N→S acyl shifts have been observed, where an amide bond rearranges to a thioester. nih.govresearchgate.net While not directly applicable to the synthesis from octanethioic acid, this highlights the potential for complex rearrangements in molecules containing both amide/ester and thiol functionalities.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of thioester reactions provide quantitative data on their reactivity. The rate of thioester formation is influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. For the hydrolysis and thiol-thioester exchange of model alkyl and aryl thioalkanoates, specific rate constants have been determined. harvard.edu For example, for S-methyl thioacetate (B1230152), the second-order rate constant for thiol-thioester exchange with 2-sulfonatoethanethiolate at pH 7 and 23°C is significantly higher than the rate of hydrolysis, indicating that under certain conditions, the formation and exchange of thioesters can be favored over their decomposition. harvard.edu

Kinetic investigations into the conversion of benzyl (B1604629) alcohol to S-benzyl thioacetate have revealed a second-order dependence on both the alcohol and the acid catalyst concentration. nih.gov This suggests a complex mechanism where multiple molecules of the reactants are involved in the rate-determining step.

Table 2: Kinetic Data for Reactions of Model Thioesters

ThioesterReactionRate ConstantConditionsReference
S-Methyl ThioacetateHydrolysis (acid-mediated, k_a)1.5 x 10⁻⁵ M⁻¹s⁻¹23°C harvard.edu
S-Methyl ThioacetateHydrolysis (base-mediated, k_b)1.6 x 10⁻¹ M⁻¹s⁻¹23°C harvard.edu
S-Methyl ThioacetateHydrolysis (pH-independent, k_w)3.6 x 10⁻⁸ s⁻¹23°C, pH 7 harvard.edu
S-Methyl ThioacetateThiol-Thioester Exchange (k_ex)1.7 M⁻¹s⁻¹23°C, pH 7 harvard.edu

Note: This table presents kinetic data for a model thioester to provide a general understanding of thioester reactivity.

Derivatization Strategies and Functional Group Transformations of this compound

The presence of a free hydroxyl group in this compound opens up avenues for a variety of derivatization strategies, allowing for the synthesis of more complex molecules with tailored properties. These transformations can target the hydroxyl group while preserving the thioester moiety, or involve both functional groups.

Common derivatization reactions for hydroxyl groups include acylation to form esters, etherification to form ethers, and oxidation to aldehydes or carboxylic acids. researchgate.netkhanacademy.orgorganic-chemistry.org The choice of reagents and reaction conditions is crucial to ensure selectivity, especially given the presence of the reactive thioester group. For instance, acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net

Etherification, such as the Williamson ether synthesis, would involve deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Oxidation of the primary alcohol to an aldehyde could be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate (B83412) would likely lead to the corresponding carboxylic acid. khanacademy.org

The thioester itself can undergo various transformations. For example, it can be hydrolyzed back to the carboxylic acid and thiol, or it can be converted to an ester through reaction with an alcohol. wikipedia.org It can also participate in reactions such as the Fukuyama coupling to form ketones. wikipedia.org In biological systems, S-acylation, the attachment of fatty acids to cysteine residues via a thioester linkage, is a reversible post-translational modification, highlighting the dynamic nature of this functional group. nih.gov

Hydrolysis and Thioester Cleavage Mechanisms

The cleavage of the thioester bond in this compound is a fundamental reaction that can be achieved under both acidic and basic conditions. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts due to the lower resonance stabilization of the C-S bond compared to the C-O bond and the fact that the thiolate is a better leaving group than the alkoxide. stackexchange.comechemi.comgonzaga.edu

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. pearson.com A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-mercaptoethanol yield the corresponding octanoic acid. pearson.comlibretexts.org This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2-mercaptoethanolate anion, which is a relatively good leaving group. A final proton transfer step yields octanoic acid and 2-mercaptoethanol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. masterorganicchemistry.com

Condition Catalyst/Reagent Mechanism Products
AcidicH₃O⁺Protonation of carbonyl, nucleophilic attack by water, elimination of thiol. pearson.comlibretexts.orgOctanoic acid, 2-Mercaptoethanol
BasicOH⁻Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of thiolate. masterorganicchemistry.comOctanoate, 2-Mercaptoethanol

Table 1: Hydrolysis Conditions for this compound

Targeted Modifications at the Hydroxyl and Thioester Moieties

The presence of two distinct functional groups in this compound allows for selective chemical modifications at either the hydroxyl or the thioester site.

Reactions at the Hydroxyl Group:

The primary hydroxyl group can undergo a variety of reactions, most notably acylation. This transformation can be achieved using various acylating agents under different catalytic conditions. The selection of the catalyst is crucial to avoid competitive reactions at the thioester linkage.

Esterification: The hydroxyl group can be esterified using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. researchgate.net More advanced methods utilize catalysts such as 4-(dimethylamino)pyridine (DMAP) or scandium(III) triflate to achieve high efficiency under mild conditions. acs.org

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, can be employed to form an ether linkage. Care must be taken as the strong base could also promote thioester cleavage.

Reactions at the Thioester Group:

The thioester group is a versatile handle for various transformations, including transesterification, amidation, and reduction.

Transesterification: Thioesters can be converted to esters by reacting them with an alcohol in the presence of an acid or base catalyst. oup.comwikipedia.org This reaction is driven by the greater stability of the resulting oxygen ester.

Amidation: Reaction with primary or secondary amines leads to the formation of amides, a reaction that is generally favorable due to the high nucleophilicity of amines and the good leaving group ability of the thiol. nih.gov

Reduction: Thioesters can be reduced to the corresponding primary alcohol (octanol) and 2-mercaptoethanol using strong reducing agents like lithium aluminum hydride. More selective reductions to the aldehyde (octanal) can be achieved using specific reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org Catalytic hydrogenation of thioesters to alcohols and thiols has also been reported using specific ruthenium complexes. acs.org

Functional Group Reaction Type Reagents Product
HydroxylAcylationAcid chloride/anhydride, base researchgate.netDiester
HydroxylEtherificationNaH, Alkyl halideEther-thioester
ThioesterTransesterificationAlcohol, acid/base catalyst oup.comwikipedia.orgEster, 2-Mercaptoethanol
ThioesterAmidationAmine nih.govAmide, 2-Mercaptoethanol
ThioesterReduction (to alcohol)LiAlH₄Octanol, 2-Mercaptoethanol
ThioesterReduction (to aldehyde)DIBAL-H libretexts.orgOctanal, 2-Mercaptoethanol

Table 2: Selective Modifications of this compound

Exploration of Nucleophilic and Electrophilic Reactivity

The dual functionality of this compound imparts both nucleophilic and electrophilic characteristics to the molecule.

Electrophilic Reactivity:

The primary site of electrophilicity is the carbonyl carbon of the thioester group. stackexchange.comechemi.comgonzaga.edu The partial positive charge on this carbon makes it susceptible to attack by a wide range of nucleophiles. The reactivity of the thioester carbonyl is generally greater than that of an ester but less than that of an acid chloride. This allows for selective reactions with nucleophiles in the presence of other less reactive carbonyl compounds.

Nucleophilic Reactivity:

The primary hydroxyl group provides the molecule with its nucleophilic character. The lone pairs of electrons on the oxygen atom can attack various electrophiles. As discussed previously, this nucleophilicity is exploited in acylation and etherification reactions. The nucleophilicity of the hydroxyl group can be enhanced by converting it to an alkoxide using a base.

The sulfur atom of the thioester can also exhibit nucleophilicity under certain conditions, particularly after cleavage of the acyl group to form a thiolate. However, in the intact molecule, the primary nucleophilic site is the hydroxyl oxygen.

Reactive Site Chemical Character Typical Reactions Attacking Species
Carbonyl CarbonElectrophilic stackexchange.comechemi.comgonzaga.eduNucleophilic Acyl SubstitutionNucleophiles (e.g., OH⁻, RO⁻, RNH₂)
Hydroxyl OxygenNucleophilicAcylation, EtherificationElectrophiles (e.g., RCOCl, R-X)

Table 3: Nucleophilic and Electrophilic Reactivity Profile

Applications in Advanced Materials Science and Polymer Chemistry

Octanethioic Acid S-(2-Hydroxyethyl) Ester as a Monomer in Polymerization

The dual functionality of this compound suggests its viability as a monomer in various polymerization processes. The hydroxyl group can participate in step-growth polymerizations, while the thioester group can be incorporated into polymer backbones, offering a site for post-polymerization modification or controlled degradation.

Homopolymerization and Copolymerization Kinetics and Mechanisms

Direct homopolymerization of this compound would likely proceed via a step-growth mechanism, specifically polycondensation, through the reaction of its hydroxyl groups. This would lead to the formation of a polyether, with the thioester and octanoyl groups as pendant side chains. However, for high molecular weight polymers to be achieved, a highly efficient reaction and stoichiometry control would be necessary.

More plausibly, this compound could be utilized as a comonomer in copolymerizations. For instance, it could be copolymerized with dicarboxylic acids or their derivatives, where its hydroxyl group would react to form polyester-polythioester copolymers. The kinetics of such a reaction would be typical of step-growth polymerizations, generally following second-order kinetics.

While the compound itself is not a vinyl monomer and thus would not undergo conventional free-radical polymerization, it could potentially be modified to incorporate a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), by esterification of its hydroxyl group. The resulting monomer could then participate in radical polymerizations.

Alternatively, the thioester functionality itself can be a key element in certain polymerization techniques. For example, polymers with thioester-containing backbones have been synthesized through the radical ring-opening polymerization of thionolactones. nih.govtechemi.comacs.orgresearchgate.netacs.org While this compound is not a cyclic monomer, this demonstrates the compatibility of the thioester group with radical polymerization conditions.

Synthesis of Thioester-Containing Polymers and Copolymers with Tunable Properties

The incorporation of this compound into polymer structures would yield materials with unique, tunable properties. The long alkyl chain of the octanoyl group would impart hydrophobicity and flexibility to the resulting polymer, potentially lowering its glass transition temperature (Tg).

Copolymerization with other monomers would allow for the precise tuning of polymer properties. For example, copolymerizing with hydrophilic monomers could lead to the formation of amphiphilic polymers with potential applications in drug delivery or as surfactants. The thioester linkage itself is known to be more susceptible to aminolysis and hydrolysis compared to its oxygen-ester counterpart, a property that can be exploited to create degradable polymers. rsc.org This is particularly relevant for biomedical applications where controlled degradation is desirable. The rate of degradation could be tuned by adjusting the concentration of thioester units within the polymer backbone.

Furthermore, thioesters are known to undergo thiol-thioester exchange reactions. nih.gov This dynamic chemistry could be harnessed to create self-healing or adaptable polymer networks.

Role in Crosslinking Reactions and Polymer Network Formation

The bifunctionality of this compound makes it a potential crosslinking agent. The hydroxyl group can react with various crosslinking agents, such as diisocyanates to form polyurethanes, or with dicarboxylic acids to form polyesters. If both hydroxyl groups of two separate polymer chains were to react with a suitable crosslinker, a network structure would be formed.

Moreover, the thioester group can participate in crosslinking through thiol-thioester exchange reactions. nih.gov In a system containing polymers with pendant thiol groups, this compound could act as a crosslinker by reacting with the thiol groups on different polymer chains. This would result in a network held together by thioester linkages, which could be designed to be reversible or degradable under specific conditions, such as a change in pH or the introduction of a competing thiol.

Development of Functional Materials and Coatings Utilizing this compound

The unique structural features of this compound suggest its utility in the formulation of a variety of functional materials and coatings, drawing parallels with the well-established applications of hydroxy-functional monomers like 2-hydroxyethyl acrylate (HEA). atamankimya.comzbaqchem.comleapchem.comdormer.comadakem.comsigmaaldrich.comkowachemical.com

Integration into Thermosetting Resins and UV-Curable Systems

Thermosetting resins are characterized by their crosslinked network structure, which imparts high thermal stability and mechanical strength. The hydroxyl group of this compound could serve as a reactive site for incorporation into such resins. For instance, it could be used as a reactive diluent or a co-monomer in polyester (B1180765) or polyurethane thermosets. In these systems, the hydroxyl group would react with isocyanates or carboxylic acid derivatives to become part of the crosslinked network. kowachemical.com The presence of the octanoyl thioester side chain could enhance the flexibility and impact resistance of the final thermoset material.

In UV-curable systems, which are widely used for coatings and inks, monomers and oligomers are rapidly polymerized upon exposure to ultraviolet light. While this compound itself is not photoreactive, it could be functionalized with a UV-reactive group, such as an acrylate, at its hydroxyl position. The resulting monomer could then be incorporated into UV-curable formulations. Alternatively, the non-functionalized compound could be blended into a UV-curable formulation containing, for example, polyurethane acrylates, where its hydroxyl group could participate in dual-cure systems, providing a secondary thermal or moisture cure mechanism. allnex.com The thioester group might also influence the final properties of the cured film, potentially improving adhesion or providing a latent reactive site for further functionalization. High-performance UV-curable films have been developed by grafting hydroxyethyl (B10761427) methacrylate methylene (B1212753) malonate onto latex particles, highlighting the utility of hydroxyl-functional monomers in such applications. nih.govacs.org

Design of Advanced Adhesives and Lacquers

The properties of this compound make it an interesting candidate for the formulation of advanced adhesives and lacquers. The hydroxyl group is known to promote adhesion to a variety of substrates through hydrogen bonding and potential covalent bonding with surface functional groups. atamankimya.comzbaqchem.comleapchem.com By incorporating this compound into an adhesive formulation, for example, as a comonomer in an acrylic or polyurethane adhesive, the adhesion properties could be enhanced. The long alkyl chain could also contribute to the tack and peel strength of pressure-sensitive adhesives.

In lacquers and other coatings, the incorporation of this compound could offer several benefits. The hydrophobic octanoyl chain would be expected to improve the water resistance of the coating. The thioester group, being more polarizable than an ester group, might also contribute to improved gloss and refractive index. Furthermore, the potential for the thioester to act as a site for crosslinking or degradation could be used to design "smart" coatings that respond to specific environmental stimuli. The use of 2-hydroxyethyl acrylate in lacquers is well-established for improving durability and chemical resistance, providing a strong basis for the potential utility of its thioester analogue. atamankimya.comdormer.com

Application in Additive Manufacturing Photopolymer Resins

While direct, large-scale application of this compound in commercial additive manufacturing is not yet widely documented, its constituent functional groups suggest significant potential in the formulation of advanced photopolymer resins for processes like stereolithography (SLA) and digital light processing (DLP).

The thioester group is particularly noteworthy for its role in creating dynamic covalent networks. Research into thiol-ene and thiol-thioester based systems has demonstrated the capacity to produce recyclable and self-healing thermoset materials. researchgate.netresearchgate.net The incorporation of thioester bonds into a polymer network can facilitate degradation and depolymerization through thiol-thioester exchange reactions, allowing for the recovery of oligomers or monomers from a cured resin. researchgate.netresearchgate.net This aligns with the growing demand for sustainable and environmentally friendly 3D printing materials. For instance, studies have shown that thermosets containing thioester groups can be degraded to recover valuable components, such as composite fillers, with high efficiency. researchgate.net

Furthermore, the hydroxyl group, similar to that in widely used monomers like 2-hydroxyethyl methacrylate (HEMA), can enhance the properties of photopolymer resins. Hydroxyethyl groups are known to improve hydrophilicity, biocompatibility, and resistance to protein adhesion in polymers. researchgate.net In the context of 3D printing, this could translate to the fabrication of biocompatible scaffolds for tissue engineering or medical devices with tailored surface properties. nih.gov The presence of hydroxyl groups can also contribute to the development of dynamic networks through thermo-activated transesterification, leading to healable and re-shapeable 3D printed objects. researchgate.netmdpi.compittstate.edu

Table 1: Potential Contributions of Functional Groups in Photopolymer Resins

Functional Group Potential Application in Photopolymer Resins Relevant Research Findings
Thioester Enables recyclability and degradability of cured resins. researchgate.netresearchgate.net Thiol-thioester exchange reactions allow for the breakdown of polymer networks into reusable oligomers. researchgate.net
Imparts self-healing properties to printed objects. researchgate.net Dynamic covalent bonds can reform after being broken, restoring material integrity.
Can be used in sacrificial molds for biofabrication. nih.gov Thioester-containing elastomers can be selectively degraded to create complex microstructures in hydrogels. nih.gov
Hydroxyl Enhances biocompatibility and hydrophilicity. researchgate.net Hydroxyethyl-functionalized monomers are used in resins for medical and pharmaceutical applications. researchgate.net
Contributes to dynamic networks for healable materials. researchgate.netmdpi.com Thermo-activated transesterification involving hydroxyl groups allows for stress relaxation and healing. researchgate.netmdpi.com

Intermediary Role in Specialized Chemical and Polymer Production

Beyond its potential end-use applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules and polymers.

Precursor for High-Value Chemical Syntheses

The bifunctional nature of this compound makes it an attractive starting material for multi-step chemical syntheses. The primary hydroxyl group can be readily functionalized through esterification, etherification, or conversion to other functional groups, while the thioester linkage can be cleaved or transformed. This allows for the creation of a diverse range of derivatives with specific properties for applications in pharmaceuticals, agrochemicals, or specialty chemicals. While specific industrial-scale syntheses using this compound as a precursor are proprietary, its availability from chemical suppliers underscores its role as a building block in chemical research and development. sigmaaldrich.combldpharm.comsigmaaldrich.com

Contribution to Manufacturing Processes for Polymer and Plastic Materials

In the broader context of polymer and plastics manufacturing, compounds like this compound can act as chain transfer agents or functional monomers. In polymerization processes, the thioester group can participate in radical-mediated reactions, influencing the molecular weight and architecture of the resulting polymer.

The hydroxyl functionality allows it to be incorporated into polyesters, polyurethanes, and other condensation polymers. By introducing this monomer into a polymer backbone, material properties such as flexibility, adhesion, and surface energy can be precisely tuned. For example, the incorporation of hydroxyethyl groups is a known strategy to modify the characteristics of polymers for specific applications. nih.govindustrialchemicals.gov.au

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-hydroxyethyl methacrylate (HEMA)
Poly(ethylene glycol) divinyl ether

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octanethioic Acid S-(2-Hydroxyethyl) Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.

¹H NMR and ¹³C NMR for Primary Structural Assignment

The primary structure of a molecule can be mapped out using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. The ¹H spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C spectrum indicates the number of unique carbon atoms.

In the predicted ¹H NMR spectrum of this compound, the signals are expected in distinct regions corresponding to the octanoyl chain and the S-(2-hydroxyethyl) group. The terminal methyl group (H-8') of the octanoyl chain would appear as a triplet at the most upfield position. The long methylene (B1212753) chain (H-3' to H-7') would produce a complex multiplet region. The methylene group adjacent to the carbonyl (H-2') would be shifted downfield. For the hydroxyethyl (B10761427) moiety, the methylene group bonded to the sulfur atom (H-1) is expected to be a triplet, shifted downfield due to the deshielding effect of the adjacent heteroatom. The methylene group bonded to the hydroxyl group (H-2) would appear as another triplet, with its chemical shift influenced by the electronegative oxygen. The hydroxyl proton itself would typically present as a broad singlet.

The predicted ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-1') of the thioester functional group is expected to have the largest chemical shift, appearing far downfield. libretexts.org The carbons of the hydroxyethyl group (C-1 and C-2) would appear at distinct shifts due to their bonding to different heteroatoms (sulfur and oxygen, respectively). The carbons of the long alkyl chain would resonate in the upfield region of the spectrum. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-S-CH₂(1)-~3.10 (t)~30-35
-CH₂(2)-OH~3.75 (t)~60-65
-CH₂-OHBroad singlet-
-C(O)S- (1')-~198-202
-CH₂(2')-CO-~2.55 (t)~40-45
-CH₂(3')-~1.60 (quint)~28-32
-(CH₂)₄- (4'-7')~1.2-1.4 (m)~22-31
-CH₃ (8')~0.90 (t)~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the precise structural assembly by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a clear correlation between the protons of C-1 and C-2. It would also map the connectivity of the entire octanoyl chain, showing correlations from H-2' to H-3', H-3' to H-4', and so on, down to the terminal H-8' methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal from the ¹H spectrum, for example, linking the triplet at ~3.10 ppm to the carbon at ~30-35 ppm (C-1).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for elucidating the molecular backbone, as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). researchgate.nethuji.ac.il For this molecule, key HMBC correlations would include:

A correlation from the protons on C-1 (~3.10 ppm) to the carbonyl carbon C-1' (~200 ppm). This ³JCH correlation is crucial as it unambiguously confirms the connection of the hydroxyethyl group to the octanoyl chain via the thioester linkage.

Correlations from the protons on C-2' (~2.55 ppm) to the carbonyl carbon C-1'.

Correlations from the protons on C-2 (~3.75 ppm) to C-1.

Together, these 2D experiments provide an interlocking web of correlations that allows for the complete and confident assignment of the entire molecular structure.

Mass Spectrometry for Molecular and Fragment Ion Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

EI and CI are classic ionization techniques, often coupled with gas chromatography, that are best suited for relatively volatile compounds.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive and reproducible fragmentation. nih.govlibretexts.org This fragmentation is useful for structural determination, but the molecular ion (M⁺˙) peak may be weak or entirely absent. creative-proteomics.com For this compound (MW = 204.33), the EI spectrum would be expected to show a weak molecular ion at m/z 204. The fragmentation pattern would likely be dominated by α-cleavage adjacent to the carbonyl group, a common pathway for esters and ketones. wikipedia.org This would lead to the formation of a stable acylium ion.

Predicted Major Fragment Ions in EI Mass Spectrum

Predicted m/zProposed Fragment Structure/Loss
204[M]⁺˙ (Molecular Ion)
143[CH₃(CH₂)₆CO]⁺ (Loss of •SCH₂CH₂OH)
77[HSCH₂CH₂OH]⁺˙ (Thio-alcohol moiety)
57[C₄H₉]⁺ (Alkyl chain fragment)
45[CH₂CH₂OH]⁺ (Loss of H from hydroxyl)

Chemical Ionization (CI): CI is a "soft" ionization technique that involves ionizing a reagent gas, which then transfers a proton to the analyte molecule. openochem.org This results in significantly less fragmentation than EI. The primary ion observed is typically the protonated molecule, [M+H]⁺. For this compound, CI-MS would be expected to show a strong peak at m/z 205, providing clear confirmation of the molecular weight.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry for Complex Samples

ESI is a soft ionization technique particularly well-suited for polar, less volatile molecules and is commonly interfaced with liquid chromatography (LC). It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govelsevierpure.com

For this compound, ESI in positive ion mode would readily produce the [M+H]⁺ ion at m/z 205.3.

Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific ion (a precursor ion) and subjecting it to fragmentation to produce product ions. This is invaluable for structural confirmation, especially in complex mixtures. nih.gov By selecting the [M+H]⁺ ion (m/z 205) of our target compound for collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. nih.gov Plausible fragmentation pathways include:

Neutral loss of water: Loss of H₂O from the hydroxyl group, resulting in a fragment at m/z 187.

Cleavage of the thioester bond: Fragmentation could lead to the octanoyl acylium ion at m/z 143.

Cleavage of the S-CH₂ bond: This could result in a fragment corresponding to the protonated hydroxyethyl thiol moiety.

These specific fragmentation pathways in an MS/MS experiment provide a high degree of confidence in the structural identification of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, making it an excellent technique for functional group identification. openochem.org

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group, with the broadening caused by intermolecular hydrogen bonding. libretexts.orgmaricopa.edu

C-H Stretch: Strong, sharp peaks between 2850 and 2960 cm⁻¹ arise from the C-H stretching vibrations of the long sp³-hybridized alkyl chain. libretexts.org

C=O Stretch (Thioester): A very strong and sharp absorption band characteristic of the thioester carbonyl (C=O) group stretch is predicted to appear around 1680-1700 cm⁻¹. This frequency is typically lower than that of a regular ester carbonyl (~1735-1750 cm⁻¹) due to the reduced resonance contribution from the larger sulfur atom compared to oxygen.

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region, specifically around 1050-1085 cm⁻¹ for a primary alcohol, would confirm the presence of the C-O single bond. libretexts.org

Predicted Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H StretchAlkane2850 - 2960Strong
C=O StretchThioester1680 - 1700Strong, Sharp
C-O StretchPrimary Alcohol1050 - 1085Strong

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. For this compound, the FTIR spectrum would be characterized by several key absorption bands indicative of its functional groups.

The analysis of thioesters using vibrational spectroscopy has established that the carbonyl (C=O) stretching frequency is highly characteristic. Research on simple thioesters like S-methyl thioacetate (B1230152) has shown that the C=O stretching force constant is very similar to that of ketones. nih.gov The interpretation of the spectrum of this compound would therefore focus on identifying the following key vibrational modes:

O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch: Sharp bands in the 3000-2850 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the octanoyl chain and the ethyl group.

C=O Stretch (Thioester): A strong, sharp absorption band is anticipated around 1680-1660 cm⁻¹. This is a highly characteristic peak for the thioester carbonyl group. Studies on various poly(thio ester)s confirm the presence of this strong band around 1680 cm⁻¹. researchgate.net

C-O Stretch: The stretching vibration of the C-O bond in the hydroxyethyl group would likely appear in the 1100-1000 cm⁻¹ range.

C-S Stretch: The C-S stretching vibration is typically weaker than the C=O or C-O bands and is expected in the 800-600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Hydroxyl (-OH) 3500-3200 Strong, Broad
C-H Stretch Alkyl (CH₂, CH₃) 3000-2850 Strong, Sharp
C=O Stretch Thioester (-C(O)S-) 1680-1660 Strong, Sharp
C-O Stretch Alcohol (-CH₂-OH) 1100-1000 Medium

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An analysis of the Raman spectrum of this compound would provide additional structural information.

Based on studies of similar molecules, the following Raman signals would be expected:

C-H Vibrations: The C-H stretching and bending vibrations of the alkyl chain would be prominent in the Raman spectrum.

C=O Stretch: The thioester carbonyl stretch, while strong in the FTIR, would also be observable in the Raman spectrum, although its intensity can vary.

C-S and S-S Linkages: Raman spectroscopy is particularly effective for observing sulfur-containing functional groups. The C-S stretching vibration would be clearly identifiable.

Skeletal Vibrations: The carbon backbone of the octanoyl chain would give rise to a series of bands in the fingerprint region of the spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. nih.gov

Advanced Diffraction Methods for Crystalline Structure Determination

Should this compound be crystallizable, X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

The analysis of the diffraction data would yield precise information on:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them, confirming the molecular geometry.

Conformation: The spatial arrangement of the atoms, including the torsion angles along the alkyl chain and the orientation of the thioester and hydroxyl groups.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds involving the hydroxyl group and van der Waals forces between the alkyl chains, which dictate the packing of the molecules in the crystal.

Absence of Specific Research Data for this compound

A thorough investigation of scientific literature and databases reveals a significant lack of specific computational chemistry and theoretical research focused exclusively on the compound This compound . Consequently, the detailed research findings and data tables required to populate the requested article sections are not available in the public domain.

The highly specific nature of the query, centered on a single, non-widely studied chemical, means that dedicated studies on its quantum mechanical properties, molecular dynamics, and QSAR/QSPR modeling have not been published. While the methodologies outlined in the prompt—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations—are standard techniques in computational chemistry, their application to this particular ester has not been documented in accessible research.

Therefore, it is not possible to provide a scientifically accurate and verifiable article that adheres to the strict outline and content requirements of the user's request without resorting to speculation or fabricating data, which would violate the core principles of scientific integrity.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Prediction of Chemical Reactivity and Selectivity in Novel Transformations

The reactivity of Octanethioic acid S-(2-hydroxyethyl) ester is primarily governed by its two key functional groups: the thioester and the terminal hydroxyl group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that dictate how this molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the primary sites of reactivity can be predicted by analyzing the distribution of these frontier orbitals. The thioester group is a key feature. Computational studies consistently show that thioesters are more reactive acylating agents than their oxygen-based ester counterparts, particularly with soft nucleophiles like amines and thiolates. This enhanced reactivity is attributed to two main factors: the lower resonance stabilization of the thioester linkage compared to an ester, and the better leaving group ability of the thiolate anion (RS⁻) compared to an alkoxide (RO⁻). The HOMO is often localized on the sulfur atom, making it susceptible to electrophilic attack, while the LUMO is typically centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack.

The presence of the terminal hydroxyl group introduces additional complexity and potential for selectivity. The oxygen atom of the hydroxyl group has lone pairs that can act as a nucleophile, potentially leading to intramolecular reactions, such as cyclization to form a lactone, under certain conditions. Theoretical calculations can predict the energy barriers for such intramolecular pathways versus intermolecular reactions, thus forecasting the selectivity of a given transformation.

Electrostatic Potential Maps: Molecular Electrostatic Potential (MEP) maps are another valuable computational tool that visualizes the charge distribution across a molecule. These maps plot the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, and a significant positive potential on the carbonyl carbon, reinforcing the predictions from FMO theory.

Transition State Calculations: To move beyond static properties and predict the kinetics of a reaction, computational chemists calculate the structures and energies of transition states. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. For example, DFT calculations can be used to model the hydrolysis of the thioester bond. Such calculations have shown that the hydrolysis of thioesters is a thermodynamically favorable process. By comparing the activation barriers for different competing reaction pathways, one can predict the major product and reaction selectivity with a high degree of confidence.

Table 1: Representative Theoretical Reactivity Descriptors for a Model Thioester
Computational ParameterDescriptionIllustrative Value (a.u.)Implication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to nucleophilicity.-0.25Indicates a moderate ability to donate electrons, primarily from the sulfur atom.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to electrophilicity.+0.05Indicates a propensity to accept electrons, primarily at the carbonyl carbon.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity.0.30Suggests higher reactivity compared to corresponding oxoesters.
Mulliken Charge on Carbonyl Carbon Partial atomic charge on the C=O carbon. A more positive charge indicates greater electrophilicity.+0.65Confirms the carbonyl carbon as a primary site for nucleophilic attack.
Note: Values are illustrative for a generic short-chain thioester and are used to demonstrate the application of computational principles. Actual values for this compound would require specific calculation.

Theoretical Basis for Material Performance and Properties

The bifunctional nature of this compound, possessing both a sulfur-containing group and a terminal hydroxyl group, suggests its potential use in material science, particularly in surface modification and the formation of self-assembled structures.

Self-Assembled Monolayers (SAMs): Thiols and disulfides are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold. Although the sulfur in this compound is part of a thioester, under certain reductive or chemical conditions, the acyl group could be cleaved to expose a thiol capable of surface binding. More directly, the thioester itself may interact with surfaces. Theoretical studies, including molecular dynamics (MD) simulations and DFT calculations, are essential for understanding the thermodynamics and kinetics of SAM formation.

These simulations can predict the optimal packing density, molecular orientation (tilt angle), and binding energy of the molecules on a substrate. The long octanoyl chain would likely promote van der Waals interactions between adjacent molecules, contributing to the stability and order of the assembled layer. The terminal hydroxyl group would form the outer surface of the monolayer, imparting specific properties like hydrophilicity and providing a site for further chemical functionalization.

Intermolecular Interactions and Hydrogen Bonding: The performance of this compound in a condensed phase or as part of a larger material is heavily influenced by non-covalent interactions. The terminal hydroxyl group is capable of forming strong hydrogen bonds, both as a donor (from the H) and an acceptor (from the O). Theoretical methods can quantify the strength of these hydrogen bonds. The 'Atoms in Molecules' (AIM) theory, for example, can be used to analyze the electron density at bond critical points to characterize the nature and strength of such interactions.

In a bulk material or a monolayer, these hydrogen bonds would create a network of intermolecular connections, significantly impacting material properties such as thermal stability, mechanical strength, and surface energy. Computational models can simulate these networks and predict how they would influence the macroscopic behavior of the material. For instance, strong hydrogen bonding at the surface of a SAM can prevent water penetration and enhance the barrier properties of a coated material.

Table 2: Illustrative Computational Parameters for Material Properties
PropertyComputational MethodPredicted Outcome for this compound
Adsorption Energy on Gold (Au(111)) DFT CalculationModerate to strong binding, facilitating self-assembly.
Intermolecular Hydrogen Bond Energy DFT/AIMSignificant stabilization (e.g., 5-8 kcal/mol per bond) from -OH groups, leading to ordered structures.
Molecular Tilt Angle in SAM Molecular Dynamics (MD)A defined tilt angle (e.g., ~30° from surface normal) to maximize van der Waals forces.
Surface Wettability MD SimulationHydrophilic surface due to exposed -OH groups, characterized by a low water contact angle.
Note: The outcomes are theoretical predictions based on the molecule's functional groups and principles from related systems.

Environmental Behavior, Degradation, and Ecotoxicological Implications

Degradation Product Analysis and Transformation Pathways

Understanding the products of degradation is crucial for a complete environmental assessment.

While direct experimental identification of the metabolites of Octanethioic acid S-(2-hydroxyethyl) ester is not available, the most probable primary degradation products resulting from hydrolysis are octanoic acid and 2-mercaptoethanol (B42355). wikipedia.orglibretexts.org

Further microbial degradation of these primary metabolites would lead to secondary products. Octanoic acid would be expected to break down into smaller organic acids and eventually carbon dioxide and water through metabolic pathways like the citric acid cycle. 2-Mercaptoethanol can be oxidized to the corresponding disulfide or further degraded. nih.gov

Table 1: Predicted Degradation Products of this compound

Parent Compound Predicted Primary Degradation Products Predicted Secondary Degradation Products
This compoundOctanoic acid, 2-MercaptoethanolShorter-chain fatty acids, Carbon dioxide, Water, Disulfides

This table is based on theoretical degradation pathways and not on direct experimental evidence for this specific compound.

The environmental persistence and bioavailability of the degradation products of this compound would vary.

Octanoic Acid : As a naturally occurring fatty acid, octanoic acid is readily biodegradable and not expected to persist in the environment. It is bioavailable and can be metabolized by a wide range of organisms.

2-Mercaptoethanol : This compound is expected to have very high mobility in soil and is not likely to be persistent in aerobic environments. nih.gov Its high water solubility suggests it would be bioavailable to aquatic organisms. While it can be biodegraded, its persistence might be longer in anaerobic conditions. nih.gov

Ecotoxicological Assessment in Model Organisms and Environmental Systems

Due to a lack of direct experimental data on the ecotoxicological effects of this compound, this assessment is based on a read-across approach. This approach considers the potential environmental behavior of the substance based on its likely hydrolysis products: octanoic acid and 2-mercaptoethanol. Thioesters can undergo hydrolysis, breaking down into a carboxylic acid and a thiol. Therefore, the ecotoxicological profile of these two breakdown products provides insight into the potential environmental impact of the parent compound.

Toxicity Studies in Aquatic Organisms (e.g., algae, daphnia)

The potential toxicity of this compound to aquatic organisms is evaluated by examining the known aquatic toxicity of its hydrolysis products. Both octanoic acid and 2-mercaptoethanol have demonstrated toxicity to aquatic life.

Octanoic Acid: This medium-chain fatty acid is known to be harmful to aquatic organisms, with effects observed across different trophic levels, including fish, aquatic invertebrates, and algae. researchgate.netnih.govfishersci.com

2-Mercaptoethanol: This thiol is classified as very toxic to aquatic life, with both acute and long-lasting effects. researchgate.netnih.govresearchgate.netcambridge.org59.160.153regulations.gov Chronic toxicity tests on Daphnia magna have established a No-Observed-Effect Concentration (NOEC). cambridge.org

The following tables summarize the available acute and chronic toxicity data for the hydrolysis products of this compound.

Table 1: Acute Aquatic Toxicity of Hydrolysis Products

This table is interactive. Users can sort and filter the data.

Hydrolysis ProductTest OrganismEndpointValue (mg/L)Exposure TimeReference(s)
Octanoic AcidFish (Danio rerio)LC502296 h nih.govmdpi.com
Octanoic AcidFish (Oryzias latipes)LC50>31096 h fishersci.com
Octanoic AcidAquatic Invertebrates (Daphnia magna)EC50>2048 h nih.govmdpi.com
Octanoic AcidAlgae (Pseudokirchneriella subcapitata)ErC5043.7372 h nih.govmdpi.com
2-MercaptoethanolAquatic Life-Very Toxic- researchgate.netresearchgate.net59.160.153regulations.gov

LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. EC50: Effective Concentration, 50%. The concentration of a chemical that causes a specified effect in 50% of a sample population. ErC50: EC50 based on growth rate inhibition.

Table 2: Chronic Aquatic Toxicity of Hydrolysis Products

This table is interactive. Users can sort and filter the data.

Hydrolysis ProductTest OrganismEndpointValue (mg/L)Exposure TimeReference(s)
Octanoic AcidFish (Danio rerio)LC509.828 d nih.govmdpi.com
Octanoic AcidAquatic Invertebrates (Daphnia magna)EC500.5121 d nih.govmdpi.com
2-MercaptoethanolAquatic Invertebrates (Daphnia magna)NOEC0.062421 d cambridge.org

NOEC: No-Observed-Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed.

Based on the high toxicity of 2-mercaptoethanol and the established harm of octanoic acid to aquatic ecosystems, it can be inferred that this compound poses a significant risk to aquatic organisms should it be released into the environment and subsequently hydrolyze.

Assessment of Impact on Soil Microorganisms and Plant Systems

Direct data on the impact of this compound on soil and plant systems is not available. The assessment is therefore based on the known properties of its hydrolysis products and related fatty acid esters.

Impact on Soil Microorganisms:

The introduction of this compound into the soil environment would likely lead to its breakdown into octanoic acid and 2-mercaptoethanol by microbial action. The effects on the soil microbial community would then be influenced by these degradation products.

Octanoic Acid: Short- to medium-chain fatty acids can have antimicrobial properties. Octanoic acid has been shown to be toxic to various soil microorganisms, including certain fungi and nematodes. nih.govresearchgate.net Its presence can inhibit the growth of some microbes by disrupting cell membranes. nih.gov However, it can also serve as a carbon source for other microorganisms. nih.govnih.gov

Impact on Plant Systems:

The phytotoxicity of this compound is inferred from studies on fatty acids and their esters.

Octanoic Acid: Octanoic acid itself is known to have herbicidal properties and is the active ingredient in some commercial non-selective contact herbicides. nih.govresearchgate.net It acts by disrupting the cell membranes of plants, leading to rapid desiccation and necrosis of plant tissue. researchgate.net

Fatty Acid Esters: Studies on various fatty acid esters have demonstrated phytotoxic activity, indicating that the ester form can also be active. researchgate.netcambridge.orgnih.gov The efficacy can be influenced by the specific ester and the plant species. researchgate.netcambridge.orgnih.gov

Given the known herbicidal nature of octanoic acid, it is probable that this compound, either directly or upon hydrolysis, would exhibit phytotoxic effects on various plant species.

Mechanistic Studies of Biological Interactions Non Clinical Focus

In Vitro Biochemical and Cellular Assays

No specific data from in vitro biochemical or cellular assays for Octanethioic acid S-(2-hydroxyethyl) ester are available in the current body of scientific literature.

There are no published studies detailing the inhibitory or activatory effects of this compound on specific enzymes.

Information regarding the binding affinity or interaction of this compound with any biological receptor is not available in published research.

The mechanisms of cellular uptake and the subsequent metabolic pathways for this compound in any model cell lines have not been reported.

Investigation of Molecular Mechanisms of Action

There is no available research on the molecular mechanisms of action for this compound.

No studies have been published that investigate the effects of this compound on gene expression or protein levels in cellular models.

While fatty acid esters can influence cellular stress pathways, there is no specific research linking this compound to the modulation of oxidative stress or other cellular stress response pathways.

Extensive searches of scientific databases and scholarly articles were conducted to identify research pertaining to the biological activities of this compound, with a specific focus on its potential roles in non-clinical, mechanistic studies. These inquiries sought to uncover its use as a tool for investigating biological processes or its natural occurrence within metabolic routes.

Role as a Biochemical Probe or Intermediate in Biosynthetic Pathways

Similarly, there is no evidence to suggest that this compound functions as an intermediate in any known biosynthetic pathways. Biosynthetic pathways are multi-step, enzyme-catalyzed processes within organisms that lead to the production of complex molecules. The compound does not appear as a metabolite or precursor in established metabolic charts or in studies focused on the biosynthesis of lipids, signaling molecules, or other natural products.

Detailed Research Findings

A systematic search for research findings related to the biological interactions of this compound returned no relevant results. Consequently, no data tables on its use as a biochemical probe or its parameters within a biosynthetic pathway can be provided.

Q & A

Basic: What analytical techniques are recommended for detecting and quantifying Octanethioic acid S-(2-hydroxyethyl) ester in complex matrices?

Solid-phase microextraction coupled with gas chromatography–mass spectrometry (SPME–GC–MS) is widely used for volatile thioesters. For example, similar compounds like Octanethioic acid S-hexyl ester were identified in plant-growth-promoting rhizobacteria studies using SPME–GC–MS with optimized extraction phases (e.g., polydimethylsiloxane/divinylbenzene) and thermal desorption parameters . GC-MS parameters such as column selection (e.g., DB-5MS) and temperature programming (e.g., 40°C to 300°C at 10°C/min) can resolve co-eluting compounds, as demonstrated in catalytic tar-cracking studies .

Basic: What synthetic routes are available for laboratory-scale preparation of this compound?

Thioester synthesis typically involves nucleophilic substitution between octanethioic acid chloride and 2-hydroxyethyl thiols under inert conditions. Alternatively, silane-mediated coupling (e.g., with 3-(triethoxysilyl)propyl groups) can introduce functional groups, as seen in reactions involving 2-methyl-1,3-propanediol and silane-thiol intermediates . Purification via silica gel chromatography (hexane:ethyl acetate gradients) and characterization by FT-IR (C=O stretch ~1680 cm⁻¹) and ¹H-NMR (δ 4.2–4.4 ppm for –SCH₂CH₂O–) are critical for confirming structure .

Advanced: How can chromatographic conditions be optimized to separate this compound from structurally similar esters?

Adjusting the stationary phase polarity (e.g., DB-35MS vs. DB-5MS) and gradient elution can enhance resolution. For instance, Octanethioic acid S-hexyl ester eluted at 37.039 min using a mid-polarity column in a biomass gasification study . Co-elution challenges may require tandem MS/MS for differentiation, leveraging unique fragment ions (e.g., m/z 89 for hydroxyethyl cleavage). Method validation should include spike-recovery tests in biological matrices (e.g., rhizobacterial cultures) to assess matrix effects .

Advanced: What are the key challenges in interpreting mass spectral data for this compound, and how can they be mitigated?

Thioesters often exhibit low-abundance molecular ions due to thermal instability in GC-MS. For Octanethioic acid derivatives, characteristic fragments include [M–SC₂H₄OH]⁺ (m/z 143 for C₈H₁₅O) and [SC₂H₄OH]⁺ (m/z 77). Reference libraries (e.g., NIST) for analogous esters like S-hexyl or S-methyl variants can aid identification . High-resolution MS (HRMS) with Q-TOF analyzers improves accuracy by resolving isobaric interferences (e.g., Δ < 0.001 Da) .

Advanced: How does the 2-hydroxyethyl substituent influence the ester’s stability and reactivity compared to alkyl analogs?

The hydroxyethyl group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility relative to S-hexyl or S-methyl esters. This may accelerate hydrolysis under acidic/basic conditions (e.g., t₁/₂ < 24 hrs at pH 9 vs. >72 hrs for S-hexyl). Reactivity in silane coupling reactions (e.g., with triethoxysilylpropyl groups) is enhanced due to –OH participation in condensation, as observed in polymer-functionalization studies . Stability studies should monitor degradation via LC-MS under controlled humidity/temperature .

Basic: What experimental parameters are critical for studying environmental degradation pathways of this compound?

Key factors include:

  • pH and temperature : Hydrolysis rates vary significantly; e.g., S-ethyl thioacetate degrades 10× faster at pH 12 than pH 7 .
  • Light exposure : UV-Vis spectroscopy can track photolytic cleavage of the thioester bond (λmax ~250 nm).
  • Microbial activity : Use soil/water microcosms with LC-MS/MS to identify metabolites like octanoic acid and 2-hydroxyethanethiol .

Advanced: What strategies resolve contradictions in reported physicochemical properties of thioesters like this compound?

Discrepancies in logP or solubility often arise from measurement techniques (e.g., shake-flask vs. HPLC-derived logP). Cross-validate using computational models (e.g., COSMO-RS) and experimental data from multiple labs. For example, CAS registry entries for S-hexyl esters show ±0.5 logP variations due to impurities . Consistency in solvent systems (e.g., octanol-water) and temperature control (±0.1°C) is essential .

Basic: What safety precautions are necessary when handling this compound?

Thioesters are often flammable and reactive. Use inert atmospheres (N₂/Ar) during synthesis, and store at ≤4°C with desiccants. Personal protective equipment (PPE) should include nitrile gloves and vapor-resistant goggles, as recommended for S-ethyl ethanethioate . Ventilation (≥10 air changes/hr) and spill kits with neutralizing agents (e.g., sodium bicarbonate) are critical .

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